molecular formula C10H3Cl4NO2 B3025201 3,4-dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione CAS No. 65833-22-9

3,4-dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B3025201
CAS No.: 65833-22-9
M. Wt: 310.9 g/mol
InChI Key: OWAHXRZYYVZUKU-UHFFFAOYSA-N
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Description

Introduction to 3,4-Dichloro-1-(3,4-Dichlorophenyl)-1H-Pyrrole-2,5-Dione in Heterocyclic Chemistry

Role of Maleimide Derivatives in Pharmacological Research

Maleimide derivatives, characterized by a pyrrole-2,5-dione core, have long been recognized for their versatility in drug design and biochemical applications. The reactive α,β-unsaturated carbonyl system within the maleimide ring facilitates Michael addition reactions with thiol groups, enabling covalent conjugation to proteins, peptides, and other biomolecules. This property has been exploited in the development of antibody-drug conjugates (ADCs), where maleimide linkers tether cytotoxic agents to monoclonal antibodies for targeted cancer therapy.

The introduction of halogen atoms, such as chlorine, into maleimide frameworks modifies their electronic and steric properties, thereby influencing their reactivity and binding specificity. For instance, chlorinated maleimides exhibit enhanced electrophilicity at the α,β-unsaturated carbonyl, which can improve conjugation efficiency under physiological conditions. Additionally, the presence of chlorine atoms increases lipophilicity, potentially enhancing membrane permeability and bioavailability. While this compound has not been directly studied in clinical settings, its structural analogs have demonstrated utility as intermediates in synthesizing kinase inhibitors and antimicrobial agents.

A comparative analysis of maleimide derivatives reveals that halogenation at specific positions can modulate biological activity. For example, N-substituted maleimides with electron-withdrawing groups (e.g., chloro, fluoro) exhibit improved stability against nucleophilic attack compared to their non-halogenated counterparts. This stability is critical for maintaining the integrity of drug-linker systems in ADCs during circulation.

Table 1: Key Structural and Electronic Properties of Selected Maleimide Derivatives
Compound Substituents Molecular Weight (g/mol) LogP* Reactivity Profile
Maleimide None 98.06 0.34 High thiol reactivity
N-Phenylmaleimide Phenyl at N1 173.17 1.89 Moderate electrophilicity
3,4-Dichloro-N-(3,4-dichlorophenyl)maleimide 3,4-Cl on pyrrole and phenyl 310.90 3.52 Enhanced electrophilicity

*Calculated using PubChem data.

Structural Significance of Dichlorophenyl Substitution Patterns

The dichlorophenyl group in this compound introduces a dual electronic and steric influence on the maleimide core. Chlorination at the 3,4-positions of the phenyl ring creates a planar, electron-deficient aromatic system, which can engage in π-π stacking interactions with biological targets such as enzyme active sites or DNA base pairs. Concurrently, the 3,4-dichloro substitution on the pyrrole ring further polarizes the maleimide’s carbonyl groups, increasing its susceptibility to nucleophilic attack at the β-carbon.

The steric bulk of the dichlorophenyl moiety also impacts molecular conformation. X-ray crystallographic studies of analogous compounds reveal that ortho-chlorine atoms induce torsional strain between the phenyl and pyrrole rings, reducing coplanarity and altering binding kinetics. This distortion may limit interactions with flat binding pockets but enhance selectivity for cavities accommodating bulky substituents.

Electronically, the chlorine atoms withdraw electron density via inductive effects, lowering the energy of the maleimide’s lowest unoccupied molecular orbital (LUMO). Density functional theory (DFT) calculations on similar systems show that LUMO stabilization correlates with increased reactivity toward thiol-containing biomolecules. For this compound, this effect is compounded by the presence of four chlorine atoms, suggesting exceptional electrophilic character.

Table 2: Impact of Substitution Patterns on Maleimide Reactivity
Substituent Position Electronic Effect Steric Effect Biological Relevance
3,4-Cl (pyrrole) Strong electron withdrawal Moderate hindrance Increased electrophilicity
3,4-Cl (phenyl) Moderate electron withdrawal Significant hindrance Enhanced π-π interactions

Data derived from computational and experimental studies.

The synergistic effects of these substitutions make this compound a compelling candidate for further exploration in targeted drug delivery and materials science. Its unique balance of electronic activation and steric modulation positions it as a valuable scaffold for designing covalent inhibitors or functional polymers.

Properties

IUPAC Name

3,4-dichloro-1-(3,4-dichlorophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl4NO2/c11-5-2-1-4(3-6(5)12)15-9(16)7(13)8(14)10(15)17/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAHXRZYYVZUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C(=C(C2=O)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306463
Record name 3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65833-22-9
Record name NSC176777
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dichlorophenyl isocyanate with suitable reagents under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that utilize advanced technologies and equipment. The process includes the careful handling of reagents and the use of efficient purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chlorinated quinones, while reduction reactions may produce chlorinated amines .

Scientific Research Applications

3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the pyrrole-2,5-dione core but differ in substituents, leading to distinct physicochemical properties and applications:

Compound Name Substituents Molecular Formula Key Applications Key Physical Properties
3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione (Target Compound) 1-(3,4-dichlorophenyl), 3-Cl, 4-Cl C₁₀H₄Cl₄N₂O₂ Unknown (inferred: agrochemical) Not explicitly reported; inferred higher density/boiling point due to four Cl atoms.
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide) 1-(4-fluorophenyl), 3-Cl, 4-Cl C₁₀H₅Cl₂FNO₂ Herbicide (Sparticide™) Density: 1.63 g/cm³; Boiling point: 324.7°C; Vapor pressure: 0.000242 mmHg at 25°C .
3-Chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione (RI-1) 1-(3,4-dichlorophenyl), 3-Cl, 4-morpholinyl C₁₄H₁₁Cl₃N₂O₃ Research chemical (mitochondrial studies) Not fully reported; morpholinyl group likely enhances solubility in polar solvents .
3,4-Dichloro-1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione 1-(2-ethoxyphenyl), 3-Cl, 4-Cl C₁₂H₉Cl₂NO₃ Unknown (discontinued commercial product) Molecular weight: 286.11 g/mol; limited data on reactivity .
Methazole 2-(3,4-dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione C₈H₅Cl₂N₂O₃ Herbicide CAS: 20816-12-0; structurally distinct (oxadiazolidine core) but shares dichlorophenyl group .

Limitations in Data

Direct data on the target compound’s synthesis, toxicity, and exact physical constants are absent in the provided evidence.

Biological Activity

3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on the compound's biological activity, focusing on its anticancer properties and interactions with various biological targets.

IUPAC Name: this compound
Molecular Formula: C10H3Cl4N O2
CAS Number: 65833-22-9
Purity: 95%
Storage Conditions: 2–8 °C

Research indicates that derivatives of 3,4-dichloro-1H-pyrrole-2,5-dione exhibit significant interactions with epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR2). These interactions are crucial for inhibiting tumor growth and metastasis. The compound's structure allows it to form stable complexes with ATP-binding domains of these receptors, enhancing its potential as an anticancer agent .

Case Studies and Experimental Data

  • In Vitro Studies:
    • A study evaluated the antiproliferative effects of synthesized derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione against various cancer cell lines using the MTT assay. Notably, one derivative demonstrated a growth inhibition concentration (GI50) of approximately 1.01.6×108 M1.0-1.6\times 10^{-8}\text{ M} against colon cancer cell lines such as HCT-116 and SW-620 .
    • Another study reported that compounds derived from this pyrrole exhibited stronger activity against breast cancer cells (MCF-7) compared to doxorubicin, a commonly used chemotherapeutic agent .
  • In Vivo Studies:
    • In animal models of chemically induced colon cancer, selected derivatives showed significant reductions in tumor growth, suggesting their potential for therapeutic application in cancer treatment .

Interaction with Biological Membranes

The ability of this compound derivatives to interact with lipid bilayers has been investigated. These interactions are believed to disrupt lipid packing and enhance membrane permeability, which may facilitate the delivery of the drug to its target sites within cells .

Summary of Biological Activities

Activity TypeDescriptionReferences
Antiproliferative Effective against colon cancer (GI50 1.01.6×108 M\approx 1.0-1.6\times 10^{-8}\text{ M})
Breast Cancer Activity More effective than doxorubicin against MCF-7 cells
Membrane Interaction Alters lipid bilayer properties; enhances permeability
In Vivo Tumor Growth Inhibition Significant reduction in tumor size in rat models of colon cancer

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione, and how can experimental design minimize trial-and-error approaches?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst). For example, refluxing in xylene with chloranil as an oxidant (as in analogous pyrrole synthesis ) can be optimized using fractional factorial designs to reduce experimental iterations . Computational reaction path searches (e.g., quantum chemical calculations) can predict viable pathways, accelerating synthesis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (as demonstrated for structurally similar pyrrole derivatives ) provides precise bond lengths and angles. Pair this with NMR (¹H/¹³C) and FTIR to confirm functional groups. For electronic properties, UV-Vis spectroscopy and cyclic voltammetry are recommended.

Q. How can computational modeling (e.g., DFT) predict the reactivity and stability of this compound in different environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations can optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and simulate reaction intermediates. Coupling these with molecular dynamics simulations assesses stability under thermal or solvent conditions .

Advanced Research Questions

Q. What methodologies elucidate the reaction mechanisms involving this compound in cross-coupling or cycloaddition reactions?

  • Methodological Answer : Combine kinetic studies (e.g., time-resolved spectroscopy) with computational transition-state analysis. For example, ICReDD’s feedback loop integrates experimental kinetics (e.g., rate constants) with quantum chemical calculations to validate proposed mechanisms . Reactor design principles (e.g., flow chemistry) can isolate intermediates .

Q. How can researchers assess the compound’s photochemical or thermal stability under industrial-relevant conditions?

  • Methodological Answer : Use accelerated stability testing (e.g., thermogravimetric analysis, TGA) coupled with DoE to model degradation kinetics. Statistical regression identifies critical factors (e.g., oxygen exposure, humidity) affecting stability .

Q. What in vitro or in vivo methodologies are suitable for evaluating its biological activity (e.g., antifungal or anticancer potential)?

  • Methodological Answer : For antifungal studies (linked to fluoroimide analogs ), use standardized MIC (Minimum Inhibitory Concentration) assays against Candida spp. For anticancer activity, employ cell viability assays (e.g., MTT) and apoptosis markers (e.g., caspase-3 activation) in tumor cell lines, following protocols from chemical biology training frameworks .

Q. How can researchers design analogs of this compound to enhance selectivity or reduce toxicity?

  • Methodological Answer : Apply bioisosteric replacement (e.g., substituting chlorine with fluorophenyl groups ) guided by QSAR (Quantitative Structure-Activity Relationship) models. High-throughput screening of analogs in combinatorial libraries can identify candidates with improved pharmacodynamics .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or variable yields)?

  • Methodological Answer : Use multivariate analysis (e.g., PCA) to identify confounding variables. For example, inconsistent yields may arise from trace moisture—address this via Karl Fischer titration . Reconcile computational predictions (e.g., reaction feasibility ) with experimental outliers through iterative refinement.

Q. How can this compound be applied in cross-disciplinary contexts, such as materials science or environmental chemistry?

  • Methodological Answer : Explore its use as a ligand in metal-organic frameworks (MOFs) via coordination studies (e.g., X-ray crystallography ). For environmental applications, investigate its degradation pathways using LC-MS to identify metabolites and assess ecotoxicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 2
3,4-dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.